calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Description
Calcium Rosuvastatin (CAS 147098-20-2), marketed as Crestor®, is a synthetic statin used to treat hypercholesterolemia and atherosclerosis. Its molecular formula is Ca(C₂₂H₂₇FN₃O₆S)₂ (molecular weight: 1001.14 g/mol) . The structure features:
- A pyrimidine ring substituted with a 4-fluorophenyl group, an isopropyl group, and a methyl(methylsulfonyl)amino moiety.
- A heptenoic acid chain with (3R,5S,E)-stereochemistry, critical for binding to HMG-CoA reductase .
- Two hydroxyl groups at positions 3 and 5, enhancing hydrophilicity and liver selectivity .
Rosuvastatin calcium’s efficacy stems from its high affinity for the enzyme’s active site, reducing LDL cholesterol by up to 60% at 40 mg doses .
Properties
Molecular Formula |
C44H54CaF2N6O12S2 |
|---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m00./s1 |
InChI Key |
LALFOYNTGMUKGG-XRLLUXFGSA-L |
Isomeric SMILES |
CC(C1=NC(=NC(=C1/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves multiple steps, including the formation of the fluorophenyl and pyrimidinyl groups, followed by their coupling with the dihydroxyheptenoate moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs in the Statin Class
Statins share a dihydroxyheptenoic acid moiety but differ in core rings and substituents. Key comparisons include:
Key Observations :
- Rosuvastatin ’s pyrimidine core and methylsulfonamide group confer superior potency (IC₅₀ = 0.1 nM) compared to Atorvastatin (IC₅₀ = 0.2 nM) .
- Pitavastatin’s quinoline ring improves metabolic stability but reduces solubility compared to Rosuvastatin .
- Simvastatin , a prodrug, requires hydrolysis for activation, leading to slower onset .
Salts and Derivatives of Rosuvastatin
Different salt forms influence bioavailability and pharmacokinetics:
Key Observations :
Non-Statin Structural Analogs
Compounds with similar substituents but divergent cores:
Key Observations :
- The quinolinyl derivative () replaces pyrimidine with quinoline, altering target specificity (e.g., anticancer vs. lipid-lowering) .
- Compound d () lacks the dihydroxy motif, rendering it inactive against HMG-CoA reductase .
Analytical and Pharmacological Data
Spectroscopic Characterization
Biological Activity
Calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, commonly known as rosuvastatin calcium, is a compound primarily recognized for its role as a lipid-lowering agent. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C22H28F2N3O6S·1/2Ca
- Molecular Weight : 500.58 g/mol
- CAS Number : 147098-20-2
- IUPAC Name : this compound
Structural Features
The compound features a fluorophenyl group and a pyrimidinyl moiety that contribute to its biological activity. The presence of hydroxyl groups enhances its solubility and bioavailability.
This compound primarily functions as an HMG-CoA reductase inhibitor. This mechanism reduces cholesterol synthesis in the liver and increases the uptake of LDL cholesterol from the bloodstream.
Key Mechanisms:
- Inhibition of HMG-CoA Reductase : This enzyme is crucial for cholesterol biosynthesis. By inhibiting this pathway, the compound effectively lowers serum cholesterol levels.
- Enhancement of LDL Receptor Activity : Increased expression of LDL receptors on hepatocytes promotes the clearance of LDL from circulation.
- Anti-inflammatory Properties : Emerging studies suggest that rosuvastatin may exert anti-inflammatory effects by modulating cytokine release and reducing oxidative stress.
Lipid-Lowering Effects
Numerous clinical trials have established the efficacy of this compound in lowering low-density lipoprotein (LDL) cholesterol levels.
| Study | Population | Dose | Outcome |
|---|---|---|---|
| JUPITER Trial | 17,802 participants with elevated C-reactive protein | 20 mg/day | 44% reduction in cardiovascular events |
| METEOR Trial | 984 asymptomatic patients with metabolic syndrome | 10 mg/day | Significant reduction in carotid intima-media thickness |
| CORONA Trial | Patients with heart failure and coronary artery disease | 10 mg/day | Reduction in cardiovascular mortality |
Anti-Cancer Potential
Recent research has explored the potential anti-cancer properties of this compound. Studies indicate that statins may inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Studies:
- Breast Cancer : A study demonstrated that rosuvastatin reduced cell proliferation in breast cancer cell lines by inducing apoptosis.
- Prostate Cancer : Another investigation found that rosuvastatin inhibited the growth of prostate cancer cells by modulating androgen receptor signaling.
Safety and Side Effects
While generally well-tolerated, this compound can cause side effects such as:
- Myopathy or rhabdomyolysis
- Liver enzyme abnormalities
- Gastrointestinal disturbances
Regular monitoring of liver function tests is recommended during treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
